H-Gly-Oet

描述

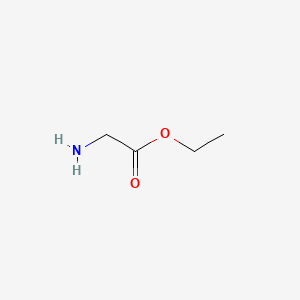

Structure

3D Structure

属性

IUPAC Name |

ethyl 2-aminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-2-7-4(6)3-5/h2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNZTEQNFHNYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

623-33-6 (hydrochloride) | |

| Record name | Glycine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90196648 | |

| Record name | Glycine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459-73-4 | |

| Record name | Glycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Ethyl Glycinate

Established Synthesis Protocols for Ethyl Glycinate (B8599266)

The synthesis of ethyl glycinate is predominantly achieved through well-documented protocols, with Fischer esterification being the most prominent and widely utilized method.

Fischer Esterification Protocol for Ethyl Glycinate Synthesis

Fischer esterification is a cornerstone reaction in organic chemistry for the synthesis of esters from carboxylic acids and alcohols, typically catalyzed by a strong acid. pearson.commasterorganicchemistry.comnumberanalytics.com The reaction is reversible, and its equilibrium nature necessitates specific conditions to favor the formation of the ester product. masterorganicchemistry.compsiberg.com In the context of ethyl glycinate, this involves the reaction of glycine (B1666218), the simplest amino acid, with ethanol (B145695). granthaalayahpublication.orgresearchgate.net

The synthesis of ethyl glycinate via Fischer esterification involves the reaction of glycine and ethanol in the presence of an acid catalyst, such as concentrated hydrochloric acid or hydrogen chloride gas. granthaalayahpublication.orgsemanticscholar.orggoogle.com The catalyst protonates the carbonyl group of the carboxylic acid, enhancing its electrophilicity for the nucleophilic attack by the alcohol. numberanalytics.compsiberg.com The stoichiometry of the reactants is a critical factor influencing the reaction's yield. Often, an excess of the alcohol (ethanol) is used to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle. masterorganicchemistry.compsiberg.com

Several reported procedures detail specific reactant ratios for this synthesis. For instance, one method involves a mixture of glycine, ethanol, and concentrated hydrochloric acid. semanticscholar.org Another production method specifies the weight ratio of glycine, dehydrated ethanol, and hydrogen chloride. google.com

| Reactant | Role | Example Molar/Weight Ratio | Source |

|---|---|---|---|

| Glycine | Carboxylic Acid Substrate | 15.0g (0.15 mol) | granthaalayahpublication.org, semanticscholar.org |

| Ethanol | Alcohol Substrate / Solvent | 200 ml | granthaalayahpublication.org, semanticscholar.org |

| Hydrochloric Acid | Acid Catalyst | 7 ml (concentrated) | granthaalayahpublication.org, semanticscholar.org |

| Glycine : Ethanol : Hydrogen Chloride | Reactants & Catalyst Ratio | 1 : (2.5 - 3) : (0.5 - 0.8) by weight | google.com |

Optimizing reaction conditions is crucial for maximizing the yield of ethyl glycinate. Key parameters include temperature, reaction duration, and the choice of solvent. The reaction is typically performed by refluxing the mixture, which involves heating the solution to its boiling point and condensing the vapors back into the flask. granthaalayahpublication.orgsemanticscholar.org

Elevated temperatures increase the reaction rate, but careful control is necessary. numberanalytics.com For the synthesis of ethyl glycinate, temperatures are often maintained in the range of 70-80°C. google.com Reaction times can be extensive, with some protocols specifying refluxing for up to 15 hours to ensure the reaction proceeds to completion. granthaalayahpublication.orgsemanticscholar.org Ethanol typically serves as both the reactant and the solvent, and using it in excess is a common strategy to drive the reaction forward. masterorganicchemistry.comnumberanalytics.com Another key optimization technique is the removal of water as it is formed, which also shifts the equilibrium towards the ester product. masterorganicchemistry.compsiberg.com

| Parameter | Condition | Source |

|---|---|---|

| Temperature | 70-80°C (Reflux) | granthaalayahpublication.org, semanticscholar.org, google.com |

| Time | 4-15 hours | granthaalayahpublication.org, semanticscholar.org |

| Solvent | Ethanol (often in excess) | granthaalayahpublication.org, semanticscholar.org, masterorganicchemistry.com |

Once the reaction is complete, the resulting ethyl glycinate hydrochloride must be isolated and purified from the reaction mixture. Common purification methods include recrystallization and column chromatography. granthaalayahpublication.orgchemicalbook.com

Recrystallization is a widely used technique where the crude product is dissolved in a suitable solvent (or solvent mixture) at a high temperature and then allowed to cool slowly. orgsyn.org As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. For ethyl glycinate hydrochloride, absolute ethanol or a mixture of ethanol and diethyl ether are effective solvents for recrystallization. chemicalbook.comorgsyn.org In some procedures, after the reaction, the mixture is cooled to allow the product to crystallize as fine white needles, which are then filtered. orgsyn.org A second crop of crystals can often be obtained by concentrating the filtrate. orgsyn.org

Column chromatography is another powerful purification method used when recrystallization is insufficient or to obtain a very high purity product. granthaalayahpublication.org This technique involves passing the crude product dissolved in a solvent through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. granthaalayahpublication.orgrsc.org A mixture of ethanol and chloroform (B151607) (e.g., a 9:1 ratio) has been reported as an effective eluting solvent system for the chromatographic purification of ethyl glycinate derivatives. granthaalayahpublication.orgsemanticscholar.org

Alternative Synthetic Routes for Ethyl Glycinate

While Fischer esterification is the most common method, other synthetic pathways to ethyl glycinate exist.

An alternative method for preparing ethyl glycinate hydrochloride involves the use of glycyl chloride and an alcohol. orgsyn.orgguidechem.com This route avoids the equilibrium limitations of the Fischer esterification. Glycyl chloride is an acyl chloride derivative of glycine. Acyl chlorides are highly reactive towards nucleophiles like alcohols. The reaction between glycyl chloride and ethanol would proceed readily to form the ethyl ester, ethyl glycinate. This method is noted as one of the established preparations for the compound. orgsyn.org

Ammonia (B1221849) or Hexamethylenetetramine on Chloroacetic Acid, Followed by Hydrolysis

A well-established method for the synthesis of glycine, and by extension its esters, involves the reaction of chloroacetic acid with ammonia. orgsyn.orgatamanchemicals.comatamanchemicals.com This process, known as amination, yields glycine and ammonium (B1175870) chloride. atamanchemicals.com To favor the formation of glycine and minimize the production of di- and tri-substituted products like iminodiacetic acid and nitrilotriacetic acid, a large excess of ammonia is typically used. atamanchemicals.comatamanchemicals.com

Reduction of Ethyl Cyanoformate or Corresponding Imido Ester Hydrochloride

Ethyl glycinate hydrochloride can also be prepared through the reduction of ethyl cyanoformate or its corresponding imido ester hydrochloride. orgsyn.orgguidechem.com Ethyl cyanoformate is a reactive compound used in organic synthesis. biosynth.com Other methods for producing glycine and its derivatives include the reduction of cyanoformic esters. orgsyn.org

Utilizing Thionyl Chloride in Ethyl Glycinate Synthesis

Thionyl chloride is a key reagent in several synthetic routes to ethyl glycinate and its derivatives. One common method involves the reaction of glycine with absolute ethanol and thionyl chloride to produce glycine ethyl ester hydrochloride. google.com This process is characterized by its simplicity, high yield, and short reaction time. google.com The molar ratio of glycine to absolute ethanol to thionyl chloride is typically 1:0.5-1:1-4, with the reaction carried out at temperatures between 20-90 °C for 2-6 hours. google.com

Thionyl chloride can also be used to convert N-protected α-hydroxyglycine derivatives into the corresponding α-chloro compounds, which are important intermediates. For instance, ethyl N-acyl-2-hydroxyglycinate can be treated with thionyl chloride to yield the corresponding chloro derivative, which is then reacted with a phosphite (B83602) ester in a Michaelis-Arbuzov reaction to form N-acyl-2-(dialkoxyphosphoryl)glycinates. acs.orgacs.org In a specific example, a slurry of ethyl N-acetyl-2-hydroxyglycinate in isopropyl acetate (B1210297) is treated with thionyl chloride at ambient temperature. acs.orgacs.org

Furthermore, thionyl chloride is employed in the synthesis of amide derivatives. For example, it can be used to activate a carboxylic acid for subsequent reaction with an amine. asianpubs.orgdergipark.org.tr

Derivatization and Functionalization Strategies of Ethyl Glycinate

The reactivity of the amino and ester groups in ethyl glycinate allows for a wide range of derivatization and functionalization strategies, leading to the synthesis of diverse molecular architectures.

Amide Derivatives of Ethyl Glycinate

Amide bond formation is a cornerstone of ethyl glycinate derivatization, enabling the linkage of this simple amino acid ester to a variety of molecular fragments.

Coupling Reactions with Substituted Anilines and Pyrimidines

Ethyl glycinate can be coupled with substituted anilines and pyrimidines to form amide derivatives. granthaalayahpublication.orgresearchgate.netgranthaalayahpublication.org For example, new amide derivatives have been synthesized by coupling ethyl glycinate with compounds such as 4-nitroaniline, 2-amino-6-methylpyridine (B158447), 1,4-diaminobenzene, 2,6-diamino-4-chloropyrimidine, and 2,4-diamino-6-hydroxypyrimidine (B22253). granthaalayahpublication.orgresearchgate.net These reactions are typically carried out by refluxing the reactants in ethanol. granthaalayahpublication.org The resulting amide derivatives have been investigated for their potential biological activities. granthaalayahpublication.orgresearchgate.netgranthaalayahpublication.org

The coupling reactions often afford good yields of the desired products. For instance, the reaction of ethyl glycinate with 2-amino-6-methylpyridine yielded 2-Amino-N-(6-methylpyridyl) acetamide (B32628) with an 89.0% yield, while the reaction with 2,4-diamino-6-hydroxypyrimidine produced 2,4-(diamino- N, N'-6-hydroxypyrimidyl) diacetamide (B36884) in 94.7% yield. granthaalayahpublication.org

Table 1: Synthesis of Ethyl Glycinate Amide Derivatives

| Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Ethyl glycinate | 2-amino-6-methylpyridine | 2-Amino-N-(6-methylpyridyl) acetamide | 89.0 | 202.1 |

Synthesis of N-Acyl-2-(dimethoxyphosphoryl)glycinate Derivatives

The synthesis begins with the condensation of ethyl glyoxalate with acetamide in the presence of acetic acid to form ethyl N-acetyl-2-hydroxyglycinate. acs.orgacs.org This intermediate is then reacted with thionyl chloride to generate the corresponding α-chloro derivative. acs.orgacs.org Subsequent treatment with trimethyl phosphite via a Michaelis-Arbuzov reaction at 55 °C affords the desired ethyl N-acyl-2-(dimethoxyphosphoryl)glycinate in 94% isolated yield for this step. acs.orgacs.org This process is efficient and avoids aqueous workup, making it suitable for large-scale synthesis. acs.org

Alkylation Reactions of Ethyl Glycinate

The nucleophilic primary amine of ethyl glycinate readily undergoes alkylation with various alkyl halides. This reaction is a fundamental method for introducing substituents on the nitrogen atom, leading to the formation of N-substituted glycine derivatives. These products are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and peptidomimetics. vulcanchem.comvulcanchem.commdpi.com

A common approach involves the reaction of ethyl glycinate hydrochloride with an alkyl halide in the presence of a base. vulcanchem.com The base, such as potassium carbonate, neutralizes the hydrochloride salt and facilitates the nucleophilic attack of the amine on the alkyl halide. The choice of solvent and temperature can influence the reaction's efficiency. For instance, solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often employed, with temperatures ranging from 35 to 60°C. vulcanchem.com

The steric and electronic properties of the alkylating agent can affect the reaction rate. For example, the 2-methylbenzyl group introduces steric hindrance, which can slow down subsequent reactions at the amino group. vulcanchem.com The synthesis of N-alkylated glycine derivatives can also be achieved through the reductive alkylation of aldehydes, which offers an alternative to using alkyl halides. mdpi.com

Table 1: Examples of Alkylation Reactions of Ethyl Glycinate

| Alkylating Agent | Base | Solvent | Product |

| 3-Pyridylmethyl chloride | K₂CO₃ | Acetonitrile/DMF | Ethyl N-(3-pyridyl)-glycinate |

| 2-Methylbenzyl bromide | K₂CO₃ | DMF | Ethyl (2-methylbenzyl)glycinate |

Acylation Reactions of Ethyl Glycinate

The primary amine of ethyl glycinate is also susceptible to acylation, reacting with acylating agents such as acyl chlorides and anhydrides to form N-acyl glycine esters. These derivatives are important precursors in various synthetic applications, including the preparation of modified amino acids and peptides. arkat-usa.orggoogle.comgoogle.comacs.org

A typical procedure involves the reaction of ethyl glycinate with an acyl chloride in the presence of a base, like triethylamine, in a suitable solvent such as dichloromethane (B109758). ias.ac.in The base scavenges the hydrochloric acid generated during the reaction. The resulting N-acyl ethyl glycinate can be further modified or used in subsequent synthetic steps. For example, ethyl N-acetylglycinate is a key intermediate in the synthesis of various bioactive molecules. chemimpex.com

The reactivity of the amino group towards acylation can be influenced by substituents on the nitrogen. N-alkylation, for instance, can reduce the nucleophilicity of the amino group, thereby slowing down the rate of acylation. vulcanchem.com

Table 2: Examples of Acylation Reactions of Ethyl Glycinate

| Acylating Agent | Base | Solvent | Product |

| Chloroacetyl chloride | Triethylamine | Dichloromethane | Ethyl N-(chloroacetyl)glycinate |

| Acyl chlorides | Not specified | Not specified | N-acyl glycinates |

Reductive Amination Using Ethyl Glycinate

Reductive amination is a powerful method for forming C-N bonds and is a key strategy for synthesizing N-substituted amino acid esters. This reaction involves the condensation of ethyl glycinate with a carbonyl compound (an aldehyde or ketone) to form a transient imine or enamine, which is then reduced in situ to the corresponding secondary amine. vulcanchem.comnih.govgoogle.comacs.orgrsc.org

An important application of this methodology is the synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate. This is achieved through the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate (B1226380) hydrate (B1144303). nih.govgoogle.comacs.org The reaction proceeds by forming an imine between the reactants, which is then hydrogenated, often using a catalyst like palladium on carbon (Pd/C), to yield the desired product in high yield and purity without the need for chromatographic separation. nih.govacs.org This makes the process scalable and efficient. nih.gov

The conditions for the reduction step can be varied. For smaller scale reactions, hydrogenation can be carried out under hydrogen pressure with vigorous shaking, while for larger scales, a continuous stream of hydrogen with strong magnetic stirring can be employed. acs.org

Table 3: Reductive Amination for the Synthesis of Ethyl N-[(2-Boc-amino)ethyl]glycinate

| Reactant 1 | Reactant 2 | Reducing Agent/Catalyst | Product |

| Boc-ethylenediamine | Ethyl glyoxylate hydrate | H₂/Pd-C | Ethyl N-[(2-Boc-amino)ethyl]glycinate |

Michael Addition Reactions Involving Ethyl Glycinate

Ethyl glycinate can act as a nucleophile in Michael addition reactions, where it adds to α,β-unsaturated carbonyl compounds. This reaction is a valuable tool for carbon-carbon bond formation and the synthesis of modified amino acids. acs.orgresearchgate.net The Schiff base of ethyl glycinate is often used in these reactions to activate the α-carbon for deprotonation, forming a glycine enolate equivalent that then participates in the Michael addition. researchgate.net

The reaction can be performed under phase-transfer catalysis (PTC) conditions, which facilitates the reaction between the aqueous and organic phases. researchgate.net

Asymmetric Michael Addition Studies

Significant research has focused on the development of asymmetric Michael addition reactions involving ethyl glycinate derivatives to produce chiral amino acids. tandfonline.comtandfonline.comnih.govresearchgate.net One approach involves the use of a chiral auxiliary, such as (S)-menthone, to form an imine with ethyl glycinate. The resulting chiral ketoimine can then undergo a diastereoselective Michael addition to an α,β-unsaturated ester like ethyl acrylate. tandfonline.comtandfonline.com

These reactions are often carried out under phase-transfer catalysis conditions using a solid base and a phase-transfer catalyst. The choice of catalyst, solvent, and temperature can significantly influence the enantiomeric excess of the product. tandfonline.com For instance, lower temperatures have been shown to favor higher optical yields. tandfonline.com Another strategy employs a dual catalytic system, such as pyridoxal (B1214274) and a neodymium catalyst, for the direct asymmetric α-C conjugate addition of glycinate to nitroalkenes, yielding chiral γ-nitro-α-amino acid esters with high enantioselectivity. nih.gov

Table 4: Asymmetric Michael Addition of Ethyl Glycinate Derivatives

| Glycinate Derivative | Michael Acceptor | Catalyst System | Enantiomeric Excess (ee) |

| (S)-Menthone imine of ethyl glycinate | Ethyl acrylate | PTC with solid base | 5-47% |

| Glycinate | Nitroalkenes | Pyridoxal/Nd dual catalysis | up to 98% |

Conjugation with Boron Cluster Compounds (e.g., closo-Dodecaborate Anion)

Ethyl glycinate can be conjugated to boron cluster compounds, such as the closo-dodecaborate anion ([B₁₂H₁₂]²⁻), to create novel materials with potential applications in areas like boron neutron capture therapy (BNCT). bohrium.comrjonco.comresearchgate.netcolab.wsacs.orgorscience.rumdpi.comorcid.orgpreprints.org The amino group of ethyl glycinate acts as a nucleophile, reacting with activated derivatives of the boron cluster.

One synthetic route involves the reaction of ethyl glycinate with a nitrilium derivative of the closo-dodecaborate anion, [B₁₂H₁₁NCCH₃]⁻. mdpi.com This addition reaction leads to the formation of a borylated amidine. mdpi.com These reactions are often carried out under mild conditions and can produce the desired conjugates in high yields. mdpi.com The resulting conjugates, such as Na[B₁₂H₁₁NH=C(NHCH₂COOC₂H₅)CH₃], have been synthesized and studied for their biodistribution in melanoma models. researchgate.netcolab.ws

Formation of Diazoacetic Esters from Ethyl Glycinate Hydrochloride

Ethyl glycinate hydrochloride is a key starting material for the synthesis of ethyl diazoacetate, a versatile reagent in organic chemistry. orgsyn.orggoogle.comannejac.ac.inwikipedia.orggoogle.comresearchgate.netbeilstein-journals.orgnih.gov The synthesis involves the diazotization of the primary amino group of ethyl glycinate using a source of nitrous acid, typically generated from sodium nitrite (B80452) and a mineral acid. orgsyn.organnejac.ac.inwikipedia.org

The reaction is generally carried out at low temperatures (around -5°C to -9°C) in a biphasic system, often using a halogenated hydrocarbon like methylene (B1212753) chloride as the organic solvent. orgsyn.orggoogle.com The organic solvent serves to extract the ethyl diazoacetate as it is formed, protecting it from decomposition by the aqueous acidic medium. orgsyn.orggoogle.com The use of a buffer, such as sodium acetate, to maintain an optimal pH of around 3.5 has also been reported to be effective. beilstein-journals.orgnih.gov

Recent advancements include the development of continuous flow processes for the synthesis of ethyl diazoacetate, which offer improved safety and control over this potentially hazardous reaction. google.combeilstein-journals.orgnih.gov

Table 5: Synthesis of Ethyl Diazoacetate from Ethyl Glycinate Hydrochloride

| Reagents | Solvent System | Temperature | Product |

| Sodium nitrite, Sulfuric acid | Water/Methylene chloride | -9°C to -5°C | Ethyl diazoacetate |

| Sodium nitrite, Sodium acetate buffer | Water/Dichloromethane | Not specified | Ethyl diazoacetate |

Synthesis of Ethyl N-Cbz-glycinate for Amino Group Protection

The protection of the amino group in amino acids is a fundamental step in peptide synthesis to prevent unwanted side reactions. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal by catalytic hydrogenation. rsc.org The synthesis of Ethyl N-Cbz-glycinate involves the reaction of ethyl glycinate with benzyl (B1604629) chloroformate (Cbz-Cl).

This transformation is typically carried out under Schotten-Baumann conditions, which involves an acylation reaction in the presence of a base. ru.nlresearchgate.net The amino group of ethyl glycinate acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base, such as sodium hydroxide (B78521) or sodium bicarbonate, is crucial to neutralize the hydrochloric acid formed during the reaction, thereby driving the reaction to completion.

The general reaction scheme is as follows:

General Reaction Scheme for N-Cbz Protection of Ethyl Glycinate

Glycine ethyl ester reacts with Benzyl chloroformate in the presence of a base to yield Ethyl N-(benzyloxycarbonyl)glycinate and a salt.

A typical laboratory procedure involves dissolving ethyl glycinate hydrochloride in water and adding a base like sodium carbonate to liberate the free amine. Subsequently, benzyl chloroformate is added, often in a solvent like diethyl ether or dichloromethane, and the mixture is stirred vigorously. After the reaction is complete, the organic layer is separated, washed, dried, and the solvent is evaporated to yield the product, Ethyl N-Cbz-glycinate, which is often a white crystalline solid. acs.org

Synthesis of Cinnamic α-Amino Acid Hybrid Molecules

The synthesis of hybrid molecules combining cinnamic acid and amino acid scaffolds has attracted interest in medicinal chemistry due to the potential for synergistic biological activities. mdpi.comsemanticscholar.org Ethyl glycinate serves as a key building block in the creation of these hybrids, where its amino group is coupled with the carboxylic acid moiety of a cinnamic acid derivative to form an amide bond.

A prevalent method for this amide bond formation is the modified Steglich esterification, which utilizes a carbodiimide (B86325) coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI HCl), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comresearchgate.netorganic-chemistry.org This method is valued for its mild reaction conditions and applicability to a wide range of substrates. nih.gov

An exemplary synthesis involves the reaction of a substituted cinnamic acid with glycine ethyl ester hydrochloride. mdpi.com The reaction is often performed in a solvent like acetonitrile (MeCN) or dichloromethane (DCM). mdpi.comsemanticscholar.org In one specific protocol, (E)-3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid was reacted with glycine ethyl ester hydrochloride using EDCI HCl and DMAP in acetonitrile under microwave irradiation, affording the desired cinnamic α-amino acid hybrid molecule in a high yield of 95%. mdpi.comresearchgate.net

The general reaction scheme for this synthesis is depicted below:

General Reaction Scheme for Synthesis of a Cinnamic α-Amino Acid Hybrid Molecule

(E)-3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid reacts with Glycine ethyl ester hydrochloride in the presence of EDCI, DMAP, and Acetonitrile to produce Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate.

The detailed conditions for this specific synthesis are summarized in the table below.

| Reactant 1 | Reactant 2 | Reagents | Solvent | Conditions | Yield | Reference |

| (E)-3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid | Glycine ethyl ester hydrochloride | EDCI HCl, DMAP | Acetonitrile | MWI, 50 °C, 100 W, 30 min | 95% | mdpi.com |

This synthetic strategy highlights an efficient and high-yielding pathway to novel hybrid molecules with potential applications in drug discovery. mdpi.com

Advanced Spectroscopic and Analytical Characterization of Ethyl Glycinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of ethyl glycinate (B8599266) and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide specific information about the chemical environment of the nuclei, allowing for the unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum of ethyl glycinate hydrochloride in a solvent like deuterium (B1214612) oxide (D₂O), distinct signals corresponding to the different proton environments are observed. The ethyl group gives rise to a triplet and a quartet. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom typically appear as a quartet due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) of the ethyl group appear as a triplet. The methylene protons of the glycine (B1666218) backbone (-CH₂-) appear as a singlet. chemicalbook.com

For derivatives of ethyl glycinate, the ¹H NMR spectra show additional or shifted signals corresponding to the substituents. For instance, in ethyl N-ethyl-N-(4-fluorophenyl)glycinate, the aromatic protons appear as a triplet, and the protons of the N-ethyl group show a quartet. rsc.org Similarly, for ethyl N-methyl-N-(p-tolyl)glycinate, singlets corresponding to the methyl groups on the nitrogen and the tolyl group are observed. rsc.org

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of ethyl glycinate provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon (C=O) of the ester group typically appears significantly downfield. The methylene carbon of the ethyl group (-OCH₂-) and the glycine backbone (-NCH₂-) also have characteristic chemical shifts. The methyl carbon (-CH₃) of the ethyl group appears at the most upfield position. nih.gov

In substituted derivatives like ethyl N-(4-chlorophenyl)-N-ethylglycinate, the aromatic carbons show multiple signals depending on their substitution pattern. The carbons of the N-ethyl group also give rise to distinct signals. rsc.org The specific chemical shifts are sensitive to the solvent and the presence of substituents, providing valuable data for confirming the structure of newly synthesized derivatives. researchgate.netscispace.com

Interactive Data Table: ¹H and ¹³C NMR Data for Ethyl Glycinate and its Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Ethyl Glycinate Hydrochloride | 1.29 (t, 3H), 3.92 (s, 2H), 4.30 (q, 2H) | 14.1, 39.7, 60.2, 169.1 |

| Ethyl N-(4-chlorophenyl)-N-ethylglycinate | 1.19 (t, 3H), 1.26 (t, 3H), 3.43 (q, 2H), 3.98 (s, 2H), 4.19 (q, 2H), 6.55 (d, 2H), 7.15 (d, 2H) | 12.3, 14.1, 46.2, 52.3, 61.0, 113.1, 121.6, 128.9, 146.4, 170.9 |

| Ethyl N-methyl-N-(p-tolyl)glycinate | 1.25 (t, 3H), 2.25 (s, 3H), 3.04 (s, 3H), 4.03 (s, 2H), 4.17 (q, 2H), 6.63 (d, 2H), 7.05 (d, 2H) | 14.2, 20.2, 39.6, 54.7, 60.7, 112.6, 126.5, 129.7, 146.8, 171.1 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For ethyl glycinate and its derivatives, the IR spectrum provides characteristic absorption bands that confirm the presence of key structural features. nist.govnih.gov

In the IR spectrum of ethyl glycinate hydrochloride, prominent absorption bands include:

N-H stretching: The ammonium (B1175870) group (-NH₃⁺) shows broad absorption bands in the region of 3100-2800 cm⁻¹.

C-H stretching: Aliphatic C-H stretching vibrations are observed around 2900-3000 cm⁻¹.

C=O stretching: A strong absorption band corresponding to the ester carbonyl group (C=O) is typically found around 1740-1750 cm⁻¹. semanticscholar.org

N-H bending: The bending vibration of the ammonium group appears around 1600 cm⁻¹.

C-O stretching: The C-O stretching of the ester group gives rise to strong bands in the 1250-1000 cm⁻¹ region. semanticscholar.org

The IR spectra of N-substituted ethyl glycinate derivatives show modifications to these characteristic bands. For example, in N-acyl or N-aryl derivatives, the N-H stretching frequency will shift or disappear if the nitrogen is tertiary. New bands corresponding to the substituent, such as aromatic C-H or C=C stretching, will also appear. rsc.orgcdnsciencepub.com The interaction of ethyl N-(diphenylmethylene)glycinate with proton donors has been studied using IR spectroscopy, showing that hydrogen bonding can occur at both the imino nitrogen and the carbonyl oxygen. cdnsciencepub.com

Interactive Data Table: Characteristic IR Absorption Bands for Ethyl Glycinate Hydrochloride

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Ammonium (-NH₃⁺) | Stretching | 3100 - 2800 |

| Alkyl (C-H) | Stretching | 3000 - 2900 |

| Ester Carbonyl (C=O) | Stretching | 1750 - 1740 |

| Ammonium (-NH₃⁺) | Bending | ~1600 |

| Ester (C-O) | Stretching | 1250 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings or conjugated systems. uobabylon.edu.iqupi.edu

Ethyl glycinate itself does not have significant absorption in the UV-Vis region as it lacks a strong chromophore. However, its derivatives, especially those containing aromatic or other unsaturated moieties, exhibit characteristic UV-Vis spectra. For instance, the UV-Vis spectrum of a ruthenium complex with glycine, [Ru(Cl)₃(H₂O)₂(gly)], shows a ligand-to-metal charge transfer (LMCT) band at 290 nm. scirp.orgscirp.org

For derivatives like ethyl [(3-nitro-2-oxo-2H-chromen-4-yl)amino]acetate, the UV-Vis spectrum would be dominated by the absorption of the substituted coumarin (B35378) ring system. scispace.com Similarly, amide derivatives of ethyl glycinate show absorption maxima that are dependent on the nature of the aromatic or heteroaromatic substituent. For example, 2-amino-N-(nitrophenyl)acetamide exhibits a λmax at 334 nm. semanticscholar.org A study on glycine ethyl ester hydrochloride single crystals showed a UV cut-off wavelength at 238 nm and a calculated band gap of 5.21 eV, indicating its transparency in the visible region. daneshyari.com

X-ray Diffraction Studies (Single Crystal and Powder)

X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Both single-crystal and powder X-ray diffraction methods have been employed to study ethyl glycinate and its derivatives.

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most detailed structural information, including bond lengths, bond angles, and crystal packing. Studies on glycine ethyl ester hydrochloride have revealed that it crystallizes in the monoclinic system with the space group P2₁/c. daneshyari.comresearchgate.netiucr.org The crystal structure is stabilized by a network of intermolecular hydrogen bonds involving the ammonium group and the chloride anion, as well as weaker C-H···O and C-H···Cl interactions. iucr.org These interactions lead to the formation of a two-dimensional supramolecular network. iucr.org

Powder X-ray Diffraction

Powder X-ray diffraction is used to identify the crystalline phases of a material and to determine its purity. The powder XRD pattern of γ-glycine has been studied to confirm its crystalline phase and determine its lattice parameters. researchgate.net For derivatives of ethyl glycinate, powder XRD can be used to confirm the formation of a new crystalline product and to compare its structure with known phases. ua.pt

Interactive Data Table: Crystallographic Data for Glycine Ethyl Ester Hydrochloride

| Parameter | Value | Reference |

| Crystal System | Monoclinic | daneshyari.comresearchgate.netiucr.org |

| Space Group | P2₁/c | daneshyari.comresearchgate.netiucr.org |

| a (Å) | 8.965 (3) | iucr.org |

| b (Å) | 12.543 (4) | iucr.org |

| c (Å) | 5.972 (2) | iucr.org |

| β (°) | 103.630 (5) | iucr.org |

| Z | 4 | iucr.org |

Mass Spectrometry-based Carboxyl Footprinting Studies of Proteins using Ethyl Glycinate

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the context of protein structural biology, ethyl glycinate is utilized in a specific chemical labeling method known as carboxyl footprinting.

This method involves the modification of solvent-accessible carboxyl groups of glutamic acid and aspartic acid residues in proteins. The reaction is typically mediated by a water-soluble carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activates the carboxyl group. The activated intermediate then reacts with glycine ethyl ester (GEE) to form a stable amide linkage. nih.govresearchgate.netutexas.edu

The extent of modification is then quantified by mass spectrometry, usually after proteolytic digestion of the protein. By comparing the modification patterns of a protein in different conformational states (e.g., monomer vs. dimer, or unphosphorylated vs. phosphorylated), researchers can map protein-protein interaction interfaces and identify regions that undergo conformational changes. nih.govnih.gov This technique has been successfully applied to study the dimerization of membrane-associated tyrosine kinases and the conformational changes in calmodulin induced by calcium binding. nih.govnih.gov The use of isotope-encoded GEE can further enhance the sensitivity and reliability of these quantitative studies. acs.org

Thermal Analysis (TG/DTA)

Thermal analysis techniques, such as Thermogravimetry (TG) and Differential Thermal Analysis (DTA), are used to study the physical and chemical changes that occur in a substance as a function of temperature. eag.com

For glycine ethyl ester hydrochloride, thermal analysis has shown that the material is thermally stable up to approximately 174°C. daneshyari.comresearchgate.net TG/DTA curves can reveal information about melting points, decomposition temperatures, and the presence of volatile components. The decomposition of glycine ethyl ester intercalated in montmorillonite (B579905) has been studied, showing a multi-stage process. researchgate.net In the thermal analysis of a ruthenium-glycine complex, distinct decomposition stages corresponding to the loss of water and the oxidative decomposition of the glycine ligand were observed. scirp.orgscirp.org These studies are crucial for understanding the thermal stability and degradation pathways of ethyl glycinate and its derivatives.

Electrochemical Characterization (e.g., Impedance Spectroscopy, Conductivity)

Electrochemical characterization methods provide insights into the electrical properties of materials. mdpi.com While ethyl glycinate itself is not typically studied for its bulk electrochemical properties, its derivatives and the materials they are incorporated into can be characterized using these techniques.

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for studying the conductivity and dielectric properties of materials. utrgv.edujecst.org A study on single crystals of glycine ethyl ester hydrochloride utilized impedance spectroscopy to measure its DC conductivity and analyze the frequency dependence of its dielectric constant and AC conductivity at various temperatures. daneshyari.com Such characterization is important for potential applications in electronics and photonics. The conductivity of materials can be influenced by the presence of ions and their mobility, which can be altered by the incorporation of functional molecules like ethyl glycinate derivatives. norecs.combrad.ac.uk

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). The resulting surface provides a unique representation of the molecular shape and its contact environment.

Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface, summarizing the intermolecular contacts in a crystal. These plots represent a histogram of the distances from the Hirshfeld surface to the nearest atom nucleus inside the surface (di) versus the nearest atom nucleus outside the surface (de). The resulting plot is unique for every molecule and provides a "fingerprint" of its intermolecular interactions. Different types of interactions, such as hydrogen bonds and van der Waals forces, have characteristic appearances on these plots. scirp.org

Detailed research findings on ethyl glycinate derivatives reveal the nature and extent of various intermolecular contacts that contribute to the stability of their crystal structures.

A study on a series of ethyl N-salicylideneglycinate dyes (derivatives of ethyl glycinate) employed Hirshfeld surface analysis to investigate the non-covalent interactions governing their crystal packing. mdpi.commdpi.com The analysis showed that for the parent compound, ethyl N-salicylideneglycinate, the majority of the molecular surface is occupied by H···H, H···C, and H···O contacts. mdpi.commdpi.com The introduction of different substituents (methoxy, bromo, and nitro groups) on the salicylidene ring systematically alters the proportions of these intermolecular contacts. mdpi.commdpi.com

For instance, in ethyl N-(5-bromosalicylidene)glycinate, the presence of bromine significantly reduces the percentage of H···H and H···C contacts while introducing a notable proportion of H···Br interactions. mdpi.commdpi.com In the nitro-substituted derivative, H···O contacts become dominant, accounting for a significant portion of the molecular surface, mainly due to the presence of the NO2 group. mdpi.com The 2D fingerprint plots for these compounds show characteristic spikes; for example, the H···O contacts typically appear as two distinct spikes. mdpi.com

In another derivative, ethyl (Z)-(4-oxo-4-phenylbut-2-en-2-yl)glycinate, Hirshfeld surface analysis confirmed the presence of non-covalent interactions with significant contributions from O···H and H···C contacts. scispace.com The 2D fingerprint plot for the O···H reciprocal contact shows a characteristic distance of approximately 2.5 Å. scispace.com

The quantitative data derived from these analyses are summarized in the tables below, illustrating the percentage contributions of the most significant intermolecular contacts for various ethyl glycinate derivatives.

Table 1: Percentage Contributions of Intermolecular Contacts for Ethyl N-Salicylideneglycinate Derivatives mdpi.commdpi.com

| Intermolecular Contact | Ethyl N-salicylideneglycinate (%) | Ethyl N-(5-methoxysalicylidene)glycinate (%) | Ethyl N-(5-bromosalicylidene)glycinate (%) | Ethyl N-(5-nitrosalicylidene)glycinate (%) |

|---|---|---|---|---|

| H···H | 44.9 | 42.1 | 35.4 | 30.0 |

| H···O/O···H | 26.9 | 30.1 | 26.7 | 44.1 |

| H···C/C···H | 20.3 | 18.6 | 13.7 | 11.5 |

| C···C | 2.4 | 2.4 | 4.2 | 4.9 |

| H···Br/Br···H | - | - | 14.8 | - |

| Other | 5.5 | 6.8 | 5.2 | 9.5 |

Table 2: Percentage Contributions of Intermolecular Contacts for Other Ethyl Glycinate Derivatives

| Intermolecular Contact | Ethyl (Z)-(4-oxo-4-phenylbut-2-en-2-yl)glycinate (%) scispace.com | Ethyl 2-[9-(2-hydroxyphenyl)-...-dodecahydroacridin-10-yl]acetate (%) nih.goviucr.org |

|---|---|---|

| H···H | - | 66.9 |

| O···H/H···O | 20.0 | 22.1 |

| C···H/H···C | 17.9 | 9.2 |

| H···N/N···H | 0.6 | 0.2 |

| O···C/C···O | 1.5 | - |

| Other | 60.0 | 1.6 |

Theoretical and Computational Studies of Ethyl Glycinate

Quantum-Chemical Methods (e.g., DFT, HF/MP2)

Quantum-chemical methods are fundamental tools for investigating the molecular characteristics of ethyl glycinate (B8599266). Methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2) have been utilized to model its properties with varying levels of accuracy and computational cost. nih.govcsuc.cat DFT methods, in particular, have been shown to be advantageous due to their favorable scaling and smaller basis set superposition error compared to post-HF methods. nih.gov The choice of method is crucial, as different approaches are suited for different types of molecular interactions. For instance, while HF can qualitatively describe hydrogen bonding, it fails to account for dispersion forces, which are better handled by methods like MP2, albeit with a tendency to overestimate these interactions in some systems. nih.gov

Geometry Optimization and Electronic Structure Calculations

Geometry optimization is a critical first step in computational studies, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to a minimum on the potential energy surface. atomistica.onlinewayne.educrystalsolutions.eu For ethyl glycinate and its derivatives, methods like DFT have been employed to determine their optimized geometries. mdpi.comx-mol.net For example, in a study of ethyl N-salicylideneglycinate dyes, the crystal structure geometry served as the initial model for structural optimization using the B3LYP/6-311++G(d,p) method. mdpi.com The absence of imaginary frequencies in the subsequent vibrational frequency calculations confirmed that the optimized structures were true minima. mdpi.com

Electronic structure calculations provide information about the distribution of electrons within the molecule, which is key to understanding its reactivity and spectroscopic properties. x-mol.net For instance, the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) helps in predicting the electron-donating and electron-accepting capabilities of a molecule. mdpi.com In the case of ethyl N-salicylideneglycinate tautomers, DFT calculations revealed high electron-donating and low electron-accepting properties. mdpi.com

Interaction Energies and Solvation Properties with Water

The interaction of ethyl glycinate with water is crucial for understanding its behavior in biological and aqueous environments. Theoretical studies have investigated the microsolvation of the glycine (B1666218) anion and the 1-ethyl-3-methylimidazolium (B1214524) glycine ionic liquid with water molecules. cdnsciencepub.comresearchgate.net These studies, using methods like HF/MP2 and DFT/B3LYP, have shown that water molecules can either be isolated or form aggregates around the solute. cdnsciencepub.comresearchgate.net

The formation of hydrogen bonds between water and the solute plays a significant role in the solvation process. cdnsciencepub.com The presence of water can screen the electrostatic interactions between the cation and anion in ionic liquids containing glycinate. cdnsciencepub.com For example, in the [EMIM][Gly] ion pair, the cation-anion interaction energy is reduced in the presence of water. cdnsciencepub.com Molecular dynamics simulations have further explored the interfacial properties of ionic liquids like 1-ethyl-3-methylimidazolium glycinate with water, revealing that water molecules can form a dense layer at the interface, which can influence the adsorption of other molecules like CO2. researchgate.netrsc.org

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. granthaalayahpublication.orggranthaalayahpublication.orgresearchgate.net This method is widely used in drug design to understand how a ligand, such as an ethyl glycinate derivative, might interact with a biological target, typically a protein.

Binding energy calculations are a key output of molecular docking studies, providing an estimate of the strength of the interaction between a ligand and its target. granthaalayahpublication.orggranthaalayahpublication.orgresearchgate.net In a study of novel ethyl glycinate amide derivatives, molecular docking was performed against the cyclooxygenase-2 (COX-2) enzyme (PDB: 1CVU). granthaalayahpublication.orggranthaalayahpublication.orgresearchgate.netresearchgate.net The calculated binding energies for the synthesized compounds ranged from -5.8 to -7.6 kcal/mol. granthaalayahpublication.orggranthaalayahpublication.org One derivative, 2,4-(diamino-N'N-6-hydroxypyrimidyl)acetamide, showed the highest binding energy of -7.6 kcal/mol, which was comparable to the standard drugs celecoxib (B62257) (-8.0 kcal/mol) and rofecoxib (B1684582) (-8.2 kcal/mol). granthaalayahpublication.org

| Compound | Binding Energy (kcal/mol) |

|---|---|

| 2-amino-N-(nitrophenyl)acetamide | -5.8 |

| 2-amino-N-(6-methylpyridin-2-yl) acetamide (B32628) | -6.2 |

| N,N'-(1,4-phenylene)bis-(2-aminoacetamide) | -7.2 |

| N,N'-(6-chloropyrimidine-2,4-diyl)bis-(2-aminoacetamide) | -7.4 |

| 2,4-(diamino-N'N-6-hydroxypyrimidyl)acetamide | -7.6 |

| Celecoxib (Standard) | -8.0 |

| Rofecoxib (Standard) | -8.2 |

Beyond binding energy, analyzing the specific types of interactions between the ligand and the protein is crucial for understanding the binding mode. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov For instance, in the docking of ethyl glycinate derivatives with COX-2, the interactions would involve the amino acid residues within the active site of the enzyme. researchgate.net A comprehensive analysis of protein-ligand interactions in the PDB has shown that hydrophobic contacts are the most common, followed by hydrogen bonds. nih.gov The amino acid glycine is frequently involved in amide-π stacking interactions. nih.gov

Conformational Analysis and Tautomerism Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For flexible molecules like ethyl glycinate, understanding the populated conformations is important. Tautomerism, the interconversion between two isomers that differ only in the position of a proton and a double bond, is also a relevant phenomenon for certain ethyl glycinate derivatives. researchgate.net

Studies on ethyl N-salicylideneglycinate dyes have investigated the tautomerization between the enol-imine and keto-enamine forms. mdpi.comresearchgate.netnih.gov DFT calculations were used to verify the structures and properties of these tautomers. mdpi.comresearchgate.netnih.gov The relative stability of different tautomers can be influenced by the solvent environment. mdpi.com For example, the keto-enamine tautomer is often more prevalent in polar solvents due to its larger dipole moment. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. These simulations offer significant insights into the behavior of ethyl glycinate under various conditions, such as in mixtures and at different temperatures. By modeling the interactions at a molecular level, MD simulations can predict macroscopic properties.

Density and Surface Tension Predictions for Ethyl Glycinate Mixtures

Molecular dynamics simulations have been utilized to forecast the density and surface tension of binary mixtures that include ethyl glycinate. For example, research has been conducted on mixtures of ethyl glycinate with ionic liquids like 1-ethyl-3-methylimidazolium glycine. researchgate.net Both experimental and simulation studies have shown that the density of these mixtures can reach a maximum at specific concentrations. researchgate.net While specific data tables for density and surface tension of ethyl glycinate with other compounds from simulation studies were not available in the search results, the methodology is established for such predictions. researchgate.netresearchgate.net

Analysis of Molecular Activity and Conductivity at Varying Temperatures

The effect of temperature on the molecular activity and conductivity of ethyl glycinate has been a focus of computational research. Studies involving ionic liquids have demonstrated that the conductivity of mixtures containing ethyl glycinate tends to rise with an increase in temperature. researchgate.net This is because higher temperatures lead to increased molecular activity, which in turn boosts conductivity. researchgate.net Molecular dynamics simulations are capable of modeling this by calculating ionic movement, which can then be used to derive conductivity. researchgate.net In one study, the temperature-dependent conductivity of a sodium electrolyte, which can be studied in conjunction with materials like ethyl glycinate, was found to have distinct conductivity regimes at different temperatures. researchgate.net

Structure-Activity Relationship (SAR) and Drug-Likeness Predictions

Structure-Activity Relationship (SAR) studies examine the link between a molecule's chemical structure and its biological effects. For ethyl glycinate, computational techniques are employed to forecast its potential as a pharmacophore or a foundational element in drug development. core.ac.ukacs.orgmdpi.com These computational analyses help in understanding how ethyl glycinate and its derivatives might interact with biological targets. core.ac.ukacs.org

In silico tools are used to predict various physicochemical properties of ethyl glycinate relevant to its "drug-likeness". These properties are often assessed using frameworks like Lipinski's rule of five to determine the likelihood of a compound being an orally active drug in humans. mdpi.com For instance, a synthesized hybrid of cinnamic acid and glycine was evaluated in silico and showed no violations of Lipinski's rule, indicating favorable pharmacokinetic properties for oral bioavailability. mdpi.com Similarly, other studies on derivatives have also pointed to good drug-likeness profiles. acs.org

Below is a table of predicted physicochemical properties for ethyl glycinate, which are important for its drug-likeness assessment. nih.gov

Table 1: Predicted Physicochemical Properties of Ethyl Glycinate

| Property | Predicted Value |

|---|---|

| Molecular Weight | 103.12 g/mol |

| XLogP3-AA (LogP) | -0.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Exact Mass | 103.063328530 Da |

| Monoisotopic Mass | 103.063328530 Da |

| Topological Polar Surface Area | 52.3 Ų |

| Heavy Atom Count | 7 |

| Complexity | 62.7 |

Data sourced from PubChem. nih.gov

These computational predictions highlight that ethyl glycinate possesses favorable characteristics for its use in developing new therapeutic agents. acs.orgmdpi.com

Applications and Advanced Research Trajectories

Pharmaceutical and Medicinal Chemistry

Building Block in the Synthesis of Peptides and Proteins

Ethyl glycinate (B8599266) is a crucial component in the synthesis of peptides and proteins. As the simplest amino acid, glycine (B1666218) provides a non-chiral, flexible linker within peptide chains. The ethyl ester group in ethyl glycinate protects the carboxylic acid functionality, allowing for controlled peptide bond formation at the amino group. This protection is essential in both solid-phase and solution-phase peptide synthesis to prevent unwanted side reactions.

In a typical application, the amino group of ethyl glycinate is coupled with the activated carboxyl group of another amino acid. The resulting dipeptide can then be further elongated. The ethyl ester can be readily removed under mild conditions to reveal the free carboxylic acid for subsequent coupling reactions, making it a valuable tool for chemists constructing complex peptide sequences. Derivatives of ethyl glycinate, such as N-Boc-glycine ethyl ester, are also widely employed. The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom offers stability and allows for selective deprotection, further enhancing its utility as a versatile building block in peptide synthesis.

Intermediate in the Synthesis of Biologically Active Compounds and Pharmaceuticals

The structural simplicity and reactivity of ethyl glycinate make it a valuable intermediate in the synthesis of a broad spectrum of biologically active compounds and pharmaceuticals. Its ability to participate in various chemical transformations allows for the introduction of the glycine motif into more complex molecular architectures.

Ethyl glycinate serves as a precursor in the synthesis of numerous pharmaceuticals, including:

Vadadustat: A drug used to treat anemia associated with chronic kidney disease.

Dolasetron Mesylate: An antiemetic and antinauseant agent.

Oxiracetam: A nootropic drug that may enhance cognitive function.

Eptifibatide: An antiplatelet drug.

Licofelone: A dual COX/LOX inhibitor with anti-inflammatory properties.

Muraglitazar: A dual PPARα/γ agonist for the treatment of type 2 diabetes.

Ixazomib: A proteasome inhibitor used in the treatment of multiple myeloma.

The synthesis of these diverse compounds highlights the versatility of ethyl glycinate as a key starting material or intermediate in medicinal chemistry.

Development of Anti-inflammatory Agents (e.g., COX-2 Inhibitors)

Ethyl glycinate has emerged as a significant scaffold in the development of novel anti-inflammatory agents, particularly selective cyclooxygenase-2 (COX-2) inhibitors. The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition can offer therapeutic benefits with potentially fewer gastrointestinal side effects than non-selective NSAIDs.

Researchers have synthesized and evaluated various derivatives of ethyl glycinate for their COX-2 inhibitory activity. For instance, a hybrid molecule combining a cinnamic acid derivative with ethyl glycinate demonstrated significant COX-2 inhibitory activity with an IC50 value of 6 µM. This suggests that the glycinate moiety contributes favorably to the binding and inhibition of the COX-2 enzyme.

In another study, novel ethyl glycinate amide derivatives were synthesized and evaluated for their potential to inhibit the COX-2 enzyme. Molecular docking studies of these compounds against the target protein (1CVU) showed promising binding energies, suggesting they could serve as starting points for the design of more potent COX-2 inhibitors.

Table 1: Ethyl Glycinate Derivatives and their COX-2 Inhibitory Activity

| Compound | Target | IC50 Value | Reference |

| Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate | COX-2 | 6 µM | , |

| Ethyl glycinate amide derivatives | COX-2 | Binding energies from -5.8 to -7.6 kcal/mol (docking study) |

Potential Neuroprotective Agents

Derivatives of ethyl glycinate are being investigated for their potential as neuroprotective agents, which aim to prevent or slow down the process of neuronal cell death seen in various neurological disorders. Glycine itself acts as a neurotransmitter and has been shown to possess neuroprotective effects.

Research has shown that certain ethyl glycinate derivatives may offer neuroprotection through various mechanisms, including the modulation of neurotransmitter levels and the protection of neuronal cells from oxidative stress. For example, creatylglycine ethyl ester fumarate (B1241708) (CrGEt), a derivative of glycine ethyl ester, has demonstrated neuroprotective activity in models of cerebral ischemia. It was found to normalize energy metabolism, reduce lactate (B86563) concentration, and inhibit oxidative stress in the brain. The neuroprotective action of CrGEt is partly attributed to its role as a partial agonist of N-methyl-D-aspartate (NMDA) receptors.

Another area of interest is the potential of glycine-containing COX-2 inhibitors to offer protection against neuroinflammation, a process implicated in neurodegenerative diseases like Alzheimer's.

Ligand for Specific Receptors or Enzymes

The structural features of ethyl glycinate and its derivatives allow them to act as ligands that can bind to specific biological targets such as receptors and enzymes. The ability to form hydrogen bonds and engage in other molecular interactions is key to their function as ligands.

The ethyl glycinate moiety can be incorporated into larger molecules designed to interact with specific biological targets. For instance, derivatives of ethyl glycinate can be designed to fit into the active site of an enzyme, thereby inhibiting its activity. The specific interactions, such as hydrogen bonding from the amide group or interactions with the ester functionality, can contribute to the binding affinity and selectivity of the ligand.

Examples of ethyl glycinate derivatives acting as ligands include:

Creatylglycine ethyl ester fumarate: Acts as a partial agonist for NMDA receptors.

Ethyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate: The fluorophenyl and methylsulfonyl groups can engage in π-π stacking and hydrogen bonding with protein residues, modulating the activity of target enzymes or receptors.

Synthesis of Dual-Target Inhibitors (e.g., Bcl-2/HDAC)

A promising strategy in cancer therapy is the development of dual-target inhibitors, which can simultaneously modulate two different oncogenic pathways, potentially leading to synergistic effects and overcoming drug resistance. Ethyl glycinate has been utilized as a component in the synthesis of such dual-target inhibitors.

One notable example is the design and synthesis of dual inhibitors targeting B-cell lymphoma 2 (Bcl-2) and histone deacetylase (HDAC). Both Bcl-2 and HDACs are validated targets in cancer therapy, particularly in hematological malignancies like multiple myeloma. Researchers have designed and synthesized a series of Bcl-2/HDAC dual-target inhibitors, and while the specific contribution of an ethyl glycinate core is not explicitly detailed in all published examples, the principles of using amino acid esters as linkers or structural components are relevant to this field of research. The general strategy involves linking a pharmacophore that inhibits Bcl-2 to another that inhibits HDAC, often via a flexible linker where a glycine derivative could be employed.

Application in Boron Neutron Capture Therapy (BNCT) Conjugates

Boron Neutron Capture Therapy (BNCT) is a targeted radiation cancer therapy that requires the selective accumulation of boron-10 (B1234237) (¹⁰B) in tumor cells. nih.govnih.gov When irradiated with thermal neutrons, the ¹⁰B atoms release highly cytotoxic particles that destroy the cancer cells from within, minimizing damage to surrounding healthy tissue. nih.govnih.gov The development of effective boron-containing agents is paramount to the success of BNCT. nih.gov

Ethyl glycinate plays a crucial role as a linking unit in the modular synthesis of novel, tumor-selective, and boron-rich compounds for BNCT. nih.gov Researchers have designed and synthesized promising agents that combine a carborane moiety (a source of ten boron atoms), a water-solubilizing monosaccharide, and a linker like glycine or ethylenediamine. nih.gov This modular approach allows for the facile coupling of the boron-rich component to various tumor-selective biomolecules, such as folic acid or coumarin (B35378) derivatives. nih.gov The ethyl glycinate fragment, as part of the glycine linker, provides the necessary connection between the tumor-targeting molecule and the therapeutic boron payload. nih.gov This strategy aims to overcome the limitations of earlier BNCT agents by enhancing water solubility and tumor selectivity. nih.govmdpi.com

Recent studies have explored the conjugation of closo-dodecaborate, a water-soluble and low-toxicity boron cluster, to pteroyl groups (folate) to target folate receptor-positive tumors. mdpi.com In some synthetic routes, amino acid linkers like glycine are used to connect the boron cluster to the targeting moiety. mdpi.com Furthermore, the development of albumin-closo-dodecaborate conjugates as boron carriers has been investigated, where ethyl glycinate can be a component in the synthesis of these complex bioconjugates. x-mol.comresearchgate.net

Organic Synthesis and Chemical Transformations

Ethyl glycinate is a fundamental reagent in organic chemistry, prized for its utility in constructing more complex molecules, particularly those with biological significance.

As a derivative of the simplest amino acid, glycine, ethyl glycinate serves as a key starting material or intermediate in the synthesis of a wide array of organic compounds. ontosight.ai Its structure incorporates a protected amino group and an ester functionality, allowing for selective chemical modifications. ontosight.ai This makes it an invaluable building block in the synthesis of peptides, proteins, and other biologically active molecules. ontosight.ai For instance, it is used in the preparation of N-acyl or carbamate-protected amino esters, which are important intermediates in various synthetic pathways. nih.gov

A significant application of ethyl glycinate in organic synthesis is its function as an acyl carbanion equivalent. researchgate.netacs.orgacs.org The benzylidene derivative of glycine ethyl ester can be readily deprotonated at the α-carbon, creating a nucleophilic center that can participate in alkylation and Michael addition reactions. researchgate.netacs.org This allows for the introduction of various substituents at the α-position, providing a straightforward route to a diverse range of α-amino acids. researchgate.netacs.orgcapes.gov.br The α-amino ester functionality can subsequently be transformed into a carbonyl group, effectively making the original glycine derivative a synthetic equivalent of an acyl carbanion. researchgate.netacs.org

Ethyl glycinate is a fundamental component in the synthesis of peptides. sigmaaldrich.comgranthaalayahpublication.org It can be used in conjunction with coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form amide bonds between amino acids. granthaalayahpublication.orgdojindo.com The hydrochloride salt of ethyl glycinate is a stable, non-hygroscopic solid, making it a convenient form for handling and storage in peptide synthesis workflows. nih.govacs.org Its derivatives, such as N-Boc-glycine ethyl ester, are widely used as building blocks in both solution-phase and solid-phase peptide synthesis (SPPS), allowing for the incorporation of glycine residues into peptide chains.

Furthermore, ethyl glycinate is a key intermediate in the synthesis of peptide nucleic acid (PNA) monomers. nih.govacs.org An improved, scalable synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate, a crucial precursor for PNA monomers, has been developed, highlighting the importance of ethyl glycinate in this specialized area of nucleic acid chemistry. nih.govacs.org

In the field of asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral molecule, chiral auxiliaries are indispensable tools. wikipedia.org These are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org While ethyl glycinate itself is not chiral, it is a common prochiral substrate to which a chiral auxiliary can be attached. mdpi.comrenyi.hu

For example, chiral auxiliaries like trans-2-phenylcyclohexanol and oxazolidinones are attached to ethyl glycinate to direct the stereoselective alkylation or other transformations at the α-carbon. wikipedia.org Nickel(II) complexes of Schiff bases derived from glycine and chiral tridentate ligands have also emerged as a powerful methodology for the asymmetric synthesis of non-proteinogenic α-amino acids. nih.gov These chiral complexes of glycine derivatives, including the ethyl ester, allow for highly stereocontrolled Michael additions and other reactions to create tailor-made amino acids. nih.gov

Materials Science and Photonics

The applications of ethyl glycinate extend into the realm of materials science and photonics, where its derivatives contribute to the development of advanced materials with unique properties.

Research has explored the incorporation of ethyl glycinate into hybrid polymer materials. For instance, it has been used as a substituent in polyphosphazenes to create biodegradable bottlebrush polymers when integrated with poly(2-isopropenyl-2-oxazoline). jku.at These materials are of interest for biomedical applications, including tissue engineering and drug delivery. jku.at

In the field of photonics, derivatives of ethyl glycinate have shown potential. Single crystals of glycine ethyl ester hydrochloride have been studied for their optical properties. researchgate.net These crystals exhibit high transmittance in the visible region and have been identified as attractive materials for optical limiting applications. researchgate.net Furthermore, ethyl N-salicylideneglycinate dyes, a class of Schiff base derivatives, have been investigated for their photophysical properties, which are of interest for molecular optics and as luminescent sensors in biological systems. mdpi.com

Development of Luminescent Sensors

Derivatives of ethyl glycinate are being explored for their potential in creating luminescent sensors. For instance, a series of N-salicylidene aniline (B41778) derivatives incorporating an ethyl glycinate fragment have been synthesized and studied for their photophysical properties. nih.gov These compounds exhibit tautomerization between enol-imine and keto-enamine forms, a process influenced by solvent nature and pH. nih.gov This tunability of their emission spectra, producing different colors, makes them promising candidates for the development of molecular sensors. nih.gov The presence of the ethyl glycinate moiety is considered potentially pivotal for the application of these compounds as luminescent sensors within biological systems. nih.gov

Furthermore, research into organic fluorophores for detecting hazardous materials has utilized ethyl glycinate derivatives. One study details the synthesis of an optical chemo-sensor for mercury (Hg(II)) detection in water. ekb.eg The process involved reacting ethyl (4-chlorophenyl)glycinate with hydrazine (B178648) hydrate (B1144303) as an initial step in creating a novel isoindole-based sensor. ekb.eg This highlights the role of ethyl glycinate as a foundational building block in the synthesis of sophisticated chemosensors.

Nonlinear Optical (NLO) Applications

Ethyl glycinate hydrochloride, a salt of ethyl glycinate, has demonstrated significant potential for use in nonlinear optical (NLO) applications. Single crystals of glycine ethyl ester hydrochloride have been grown and characterized, revealing properties that make them attractive for photonics and optical limiting applications. researchgate.netdaneshyari.com Studies using the Z-scan technique have confirmed the third-order nonlinear optical properties of these crystals. researchgate.netdaneshyari.com The material exhibits high transmittance in the visible region and a wide band gap, which are crucial characteristics for NLO materials. daneshyari.com These findings suggest that ethyl glycinate-based crystals could be integral components in the development of future optical devices. researchgate.netdaneshyari.com

Environmental and Industrial Chemistry

Ethyl glycinate and its related compounds are finding increasing use in environmental remediation and industrial processes, from agriculture to carbon capture.

Intermediate in Agrochemical Synthesis

Ethyl glycinate hydrochloride serves as a crucial intermediate in the synthesis of various agrochemicals. ontosight.aicymitquimica.comguidechem.com One of its most notable applications is in the production of the fungicide iprodione. innospk.com This underscores its importance in the agricultural sector for developing products that protect crops from fungal diseases. innospk.com The compound's role as a versatile building block allows for the synthesis of complex molecules necessary for modern agricultural chemistry. cymitquimica.comguidechem.com

Potential in CO2 Capture Systems (as part of glycinate solutions)

Aqueous solutions of glycinate salts, derived from glycine, are being actively investigated for their potential in carbon dioxide (CO2) capture systems. um.edu.my These amino acid salt solutions exhibit absorption kinetics and capacities similar to conventional amine-based solvents but with advantages such as lower volatility and higher stability against oxidative degradation. um.edu.my

Research has explored the use of ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) glycinate for CO2 absorption. acs.orgresearchgate.net Studies have shown that the presence of moisture can nearly double the CO2 absorption capacity of such systems. acs.orgresearchgate.net The kinetic properties of CO2 absorption into aqueous glycinate solutions have been determined, providing essential data for the design of efficient carbon capture processes. acs.org While these studies focus on glycinate salts, they point to the potential of the broader glycinate chemical family, including esters like ethyl glycinate, in the development of next-generation CO2 capture technologies. um.edu.myacs.orgresearchgate.netacs.org

Use in Analytical Testing Methods

In the realm of analytical chemistry, ethyl glycinate hydrochloride is employed in various testing methods. It is used in conjunction with N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) for the specific derivatization of glutamate (B1630785) and aspartate carboxyl side chains in proteins, a technique known as carboxyl-footprinting. fishersci.be This protocol is valuable for studying protein structure and interactions. fishersci.be Additionally, ethyl glycinate hydrochloride can be analyzed using high-performance liquid chromatography (HPLC), with established methods for its separation and detection, which is also suitable for pharmacokinetics studies. sielc.com

Biochemical and Biological System Studies

Investigation of Metabolic Pathways and Cellular Functions

Ethyl glycinate, as a derivative of the fundamental amino acid glycine, is a compound of significant interest in the study of metabolic pathways and cellular functions. chemimpex.com While glycine itself is synthesized in the body, the endogenous production is often insufficient to meet metabolic demands, classifying it as a conditionally essential amino acid. granthaalayahpublication.org Research utilizing compounds like ethyl glycinate helps to elucidate the intricate roles of glycine in various biological processes. chemimpex.comontosight.ai

Glycine is a precursor to a multitude of essential macromolecules, including proteins, and its metabolism is tightly regulated by various enzymes. atamanchemicals.com The degradation of glycine can proceed through several pathways. One key pathway involves the conversion of glycine to serine, which is then metabolized to pyruvate. atamanchemicals.comwikipedia.org Another pathway sees glycine converted to glyoxylate (B1226380), which is subsequently oxidized to oxalate. atamanchemicals.comwikipedia.org Studies involving glycine derivatives contribute to understanding these metabolic routes and their implications for cellular health. ontosight.ai

The hydrochloride salt of ethyl glycinate is frequently used in biochemical research due to its enhanced solubility, which facilitates its use in laboratory settings for studying amino acid and protein synthesis, thereby offering insights into metabolic pathways. chemimpex.com

Incorporation into Metabolic Pathways

The incorporation of ethyl glycinate into metabolic pathways is primarily understood through its relationship with glycine. Glycine itself is a fundamental building block in the biosynthesis of proteins and other critical biomolecules. wikipedia.org While ethyl glycinate is a synthetic derivative, its core structure, the glycine moiety, can be integrated into metabolic processes following hydrolysis.